Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate
Description
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9(12)10(3-2-5-14-7-10)8-11-4-6-15-8/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
KTYGXPZDQNZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCOC1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(I) iodide (CuI) or copper(II) oxide (Cu2O) in the absence of any ligand . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation to form sulfoxides or sulfones. Reaction conditions and reagents significantly influence product distribution:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetonitrile | 60°C | Thiazole sulfoxide | 64–76% | |
| CrO<sub>3</sub>/SiO<sub>2</sub> | Solvent-free | 20°C | Thiazole sulfone | 82–90% |
Key Findings :
-
Hydrogen peroxide in acetonitrile selectively oxidizes the sulfur atom in the thiazole ring to sulfoxides.
-
Chromium trioxide supported on silica gel under solvent-free conditions produces sulfones with minimal byproducts . Industrial applications favor this method for scalability.
Reduction Reactions
The thiazole moiety is susceptible to hydrogenation, yielding dihydrothiazole derivatives:
| Reagent | Catalyst | Conditions | Product | Notes |
|---|---|---|---|---|
| H<sub>2</sub> (1 atm) | Pd/C (5%) | Ethanol, 25°C | Dihydrothiazole-oxane carboxylate | Partial ring saturation |
| NaBH<sub>4</sub> | Cu<sub>2</sub>O | MeCN, reflux | Reduced thiazole with ester intact | Preserves oxane carboxylate |
Mechanistic Insight :
-
Catalytic hydrogenation targets the thiazole’s C=N bond, forming dihydrothiazole without affecting the oxane ester group.
-
Sodium borohydride with Cu<sub>2</sub>O selectively reduces reactive sites while maintaining structural integrity.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazole ring and oxane carboxylate:
Electrophilic Substitution
| Position | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| C-5 (Thiazole) | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-thiazole derivative | 58% | 0°C, 2 h |
| Oxane ring | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorinated oxane | 72% | 40°C, 6 h |
Nucleophilic Substitution
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| NH<sub>3</sub> (aq.) | Ester group | Amide derivative | Hydrolysis followed by ammonolysis |
| Grignard reagents | Oxane carbonyl | Tertiary alcohol adduct | Quenches ester carbonyl |
Cyclization and Ring-Opening
The compound participates in intramolecular cyclization under oxidative conditions:
Industrial Relevance :
-
Microwave-assisted CuI-catalyzed cyclization reduces reaction time from hours to minutes, enhancing throughput .
Functional Group Interconversion
The ester group undergoes transformations while preserving the thiazole ring:
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Saponification | NaOH (10%) | Carboxylic acid derivative | 89% | Reflux, 3 h |
| Transesterification | MeOH/H<sub>2</sub>SO<sub>4</sub> | Methyl ester isomer | 94% | 60°C, 12 h |
Scientific Research Applications
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, affecting their function and leading to cellular responses such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Thiazole vs. Benzothiazole Derivatives
- Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate (): This compound replaces the oxane ring with a fused benzothiazole system. Benzothiazole derivatives are noted for antibacterial and antifungal activities, suggesting that structural modifications in the heterocyclic core significantly alter bioactivity .
- Methyl 3-[(1,1-dioxo-1,6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate (): Incorporates a sulfone group on the benzothiazole ring and a nitro-substituted thiophene. The sulfone group increases electron-withdrawing effects, which may accelerate ester hydrolysis compared to the target compound’s simpler thiazole-oxane system .
Thiazole vs. Oxazole Derivatives
- Methyl 3-(1,3-oxazol-5-yl)benzoate (): Replaces the thiazole’s sulfur with oxygen in the oxazole ring. Such differences could influence applications in drug design, where sulfur-containing compounds often exhibit distinct pharmacokinetic profiles .
Substituent and Functional Group Variations
Ester Group Modifications
- Methyl 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (): Features a pyrrolidine ring and an aminothiazole substituent. The primary amine on the thiazole may enhance water solubility via protonation, contrasting with the target compound’s non-ionizable oxane-thiazole system. This highlights how ester positioning and auxiliary functional groups modulate physicochemical properties .
- Ethyl 2-[(1R,3R)-3-[N-(tert-butoxycarbonyl)-L-isoleucylamino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate (): A complex analog with a peptide-like side chain. The steric bulk of the tert-butoxycarbonyl (Boc) group and hydroxyl substituent would reduce ester reactivity compared to the target compound’s unhindered methyl ester, illustrating steric effects on chemical stability .
Aromatic vs. Aliphatic Substituents
- 3-{[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid derivatives (): Fluorinated aryl groups introduce strong electron-withdrawing effects, which could enhance metabolic resistance but reduce bioavailability.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with an oxane (tetrahydrofuran) structure and a carboxylate group. This unique arrangement contributes to its chemical reactivity and biological activity. The compound has a molecular weight of approximately 227.28 g/mol and can undergo various chemical reactions, including oxidation, reduction, and substitution, which are significant for enhancing its biological activity or synthesizing derivatives for research purposes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, potentially leading to various biological effects. For instance, the compound may bind to DNA or proteins, influencing their function and resulting in cellular responses such as:
- Inhibition of microbial growth
- Modulation of inflammatory pathways
- Anticancer activity through cell cycle arrest
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often associated with antimicrobial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to disease processes, making it a candidate for further pharmacological evaluation against various pathogens .
Anticancer Activity
A class of substituted thiazole derivatives has demonstrated potent anti-proliferative activity against a range of tumor cell lines. For example, one study highlighted a thiazole derivative that exhibited selective inhibition of human B-cell lymphoma cell lines (BJAB), demonstrating cell cycle arrest at the G0/G1 phase without affecting normal human cells. This selectivity makes it a promising candidate for cancer therapy .
Study on Anticancer Activity
In a study profiling the anti-proliferative effects of thiazole derivatives, this compound was included in a panel of compounds tested against hematologic and solid tumor cancer cell lines. The results indicated significant inhibition of cancer cell proliferation with no observed toxicity to normal cells. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance its potency against specific cancer types .
Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed low nanomolar IC50 values against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The minimum inhibitory concentration (MIC) for these strains was consistently below 0.25 μg/mL .
Research Findings Summary
| Activity | Target | IC50/MIC Values | Notes |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | <0.25 μg/mL | Strong antibacterial activity |
| Anticancer | BJAB B-cell lymphoma | Specific G0/G1 arrest | Selective inhibition with no toxicity to normal cells |
| Enzyme Inhibition | Various enzymes | Low nanomolar | Significant for drug development |
Q & A
Q. What established synthetic methodologies are recommended for Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of thiazole derivatives with oxane precursors. A general approach involves reacting a thiazol-2-ylamine with a substituted oxane-carboxylate under acidic or basic conditions. For example, adapting protocols from benzothiazole synthesis (e.g., using 1,4-dioxane as a solvent and room-temperature stirring for 12–24 hours) can yield the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with yields optimized by controlling stoichiometry and reaction time. Monitoring intermediates by TLC or LC-MS ensures reaction progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR : - and -NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for thiazole protons) and oxane carbons (δ 60–70 ppm for the oxane oxygenated carbons) .
- IR : Peaks at 1700–1750 cm (ester C=O) and 3100–3150 cm (thiazole C-H stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Diffraction : For absolute configuration determination, single-crystal X-ray analysis using SHELXL refinement is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR or crystallographic data for this compound?
Discrepancies often arise from solvent effects, polymorphism, or enantiomeric impurities. To address this:
- NMR : Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl) and compare data with computed NMR spectra (DFT calculations) .
- Crystallography : Re-refine existing datasets using modern software (SHELXL) to check for overlooked disorder or twinning .
- Enantiomeric Purity : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and verify configurations via circular dichroism .
Q. What strategies are recommended for designing biological activity assays targeting thiazole-containing derivatives like this compound?
Based on structural analogs (e.g., tebipenem pivoxil, a β-lactam antibiotic with a thiazole moiety):
- Enzyme Inhibition : Screen against bacterial penicillin-binding proteins (PBPs) using fluorescence-based assays .
- Antifungal Activity : Adapt broth microdilution methods (CLSI M38 guidelines) to test against Candida spp. .
- Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450) before wet-lab validation .
Q. How can computational chemistry predict the reactivity of the thiazole ring in this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model:
- Electrophilic Substitution : Localize reactive sites on the thiazole ring (C2/C5 positions) using Fukui indices .
- Hydrolysis Stability : Simulate ester group degradation under acidic/basic conditions via transition-state analysis .
- Tautomerism : Assess thiazole ↔ thiazoline tautomeric equilibria using Gibbs free energy comparisons .
Q. What advanced purification techniques are suitable for isolating enantiomers of this compound?
Chiral separation methods include:
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose-based CSPs (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester enantiomers in racemic mixtures .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to separate diastereomeric salts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
